molecular formula C9H13N3O B8010753 4-Methoxy-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepine

4-Methoxy-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepine

Cat. No.: B8010753
M. Wt: 179.22 g/mol
InChI Key: MEUQPSFJSJHJIC-UHFFFAOYSA-N
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Description

4-Methoxy-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine is a bicyclic heterocyclic compound featuring a pyrimidine ring fused to an azepine scaffold. The core structure consists of a seven-membered azepine ring with a pyrimidine substituent at the 4,5-position, further modified by a methoxy group at the 4-position of the pyrimidine moiety. This compound belongs to a class of molecules known for their pharmacological relevance, particularly in targeting enzymes and receptors such as TRPV1 (for pain modulation) and kinases involved in cancer pathways .

Properties

IUPAC Name

4-methoxy-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-13-9-7-2-4-10-5-3-8(7)11-6-12-9/h6,10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUQPSFJSJHJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC2=C1CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a suitable diamine with a methoxy-substituted aldehyde, followed by cyclization to form the desired bicyclic structure. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced analogs.

    Substitution: The methoxy group and other positions on the ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at different positions on the ring.

Scientific Research Applications

4-Methoxy-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepine has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Biology: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its biological activity and potential therapeutic uses.

    Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Applications: It is explored for use in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of 4-Methoxy-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Key Insights:

  • Substituent Effects :

    • Methoxy (OCH₃) : The 4-methoxy group in the target compound increases electron donation to the pyrimidine ring, improving solubility and hydrogen-bonding capacity compared to chloro analogs. This may enhance target affinity in TRPV1 modulation .
    • Chloro (Cl) : Chloro-substituted derivatives (e.g., 4-chloro analogs) are often used as synthetic intermediates due to their reactivity in nucleophilic aromatic substitution. They exhibit higher lipophilicity but lower metabolic stability .
    • Benzyl (C₆H₅CH₂) : Benzyl groups at the 2- or 7-position increase steric bulk and lipophilicity, which can improve membrane permeability but may reduce selectivity in kinase inhibition .
  • Biological Activity :

    • The 4-methoxy compound shows promise in pain management via TRPV1 modulation, whereas 4-chloro derivatives are more commonly associated with antiviral and antitumor activities .
    • Benzyl-substituted analogs, while potent in vitro, face challenges in toxicity profiles, leading to discontinuation in some cases .

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL) Metabolic Stability (t₁/₂, human liver microsomes)
4-Methoxy analog 249.3 1.2 0.45 42 min
4-Chloro analog 253.7 2.8 0.12 28 min
2-Benzyl analog 239.3 3.5 0.08 15 min
  • Insights :
    • The 4-methoxy derivative exhibits lower LogP and higher aqueous solubility compared to chloro and benzyl analogs, aligning with its improved pharmacokinetic profile .
    • Chloro and benzyl substituents increase lipophilicity, reducing solubility but enhancing blood-brain barrier penetration, which is critical for CNS-targeted therapies .

Biological Activity

4-Methoxy-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in pharmacology.

Synthesis

The synthesis of this compound typically involves several multi-step reactions starting from readily available precursors. Common methods include cyclization reactions of pyrimidine derivatives with suitable amines under controlled conditions to form the bicyclic structure. The optimization of reaction conditions is crucial for achieving high yield and purity in industrial applications.

Biological Activity

The biological activity of this compound has been studied extensively, particularly its interaction with various biological targets. Key findings include:

  • Antagonistic Activity : Research has indicated that derivatives of tetrahydropyrimidoazepine can act as potent antagonists of the TRPV1 receptor, which is involved in pain perception and inflammatory responses. These compounds exhibit significant in vitro and in vivo potency, making them candidates for pain management therapies .
  • Mechanism of Action : The mechanism involves binding to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects depending on the target and the biological system involved .

Case Studies

  • TRPV1 Antagonists : A study demonstrated that tetrahydropyrimidoazepine derivatives could replace piperazine-urea structures effectively. These compounds showed promising results in reducing pain responses in animal models .
  • Anticancer Potential : Another investigation into the biological effects of related compounds indicated their potential as anticancer agents. In vitro tests against leukemia cell lines showed varying degrees of cytotoxicity, with some analogs exhibiting IC50 values below 20 µg/mL .

Table 1: Biological Activity Summary

Compound NameTargetActivity TypeIC50 (µg/mL)
This compoundTRPV1Antagonist<20
2-Amino-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-d]AzepineCCRF-CEM leukemiaAnticancer6.7
4-Methoxy-6-benzyl-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-d]AzepineVarious ReceptorsModulatorVaries

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-Methoxy-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepine?

Methodological Answer: Synthesis optimization should focus on:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) are preferred for nucleophilic substitutions, as seen in the synthesis of analogous pyrimidoazepines .
  • Reagent ratios : Use stoichiometric excess of nucleophiles (e.g., 3,4-dimethoxyphenol) to drive reactions to completion, as demonstrated in the preparation of 4-chloro-6-substituted pyrimidines .
  • Purification : Silica gel chromatography with gradients of ethyl acetate/hexane is effective for isolating intermediates (purity >97%) .
    Data Table :
ParameterExample Value (From Analogous Synthesis)Source
Reaction solventDMF
Yield65-78%
Purity (HPLC)>97%

Q. How can solubility and stability challenges be addressed during experimental workflows?

Methodological Answer:

  • Solubility screening : Test solvents like DMSO, ethanol, or acetonitrile, which are compatible with azepine derivatives .
  • Stability assays : Conduct accelerated degradation studies under varying pH and temperature (e.g., 40°C for 48 hours) to identify decomposition pathways .
  • Lyophilization : For hygroscopic intermediates, freeze-drying in inert atmospheres prevents hydrolysis .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR/MS) be resolved for structural elucidation?

Methodological Answer:

  • Multi-technique validation : Cross-validate 1^1H NMR with 13^13C NMR and high-resolution MS to confirm molecular formulas (e.g., resolving [M+H]+ peaks with <2 ppm error) .
  • Computational modeling : Use tools like Gaussian or COMSOL to simulate NMR spectra and compare with experimental data .
  • Isotopic labeling : Introduce 15^{15}N or 13^{13}C labels to track ambiguous signals in complex heterocycles .

Q. What statistical methods are recommended for optimizing reaction conditions in multi-variable systems?

Methodological Answer:

  • Factorial design : Apply 2k^k factorial experiments to screen variables (e.g., temperature, catalyst loading) and identify interactions .
  • Response Surface Methodology (RSM) : Optimize parameters like yield and purity using Central Composite Design (CCD) .
    Data Table :
VariableRange TestedOptimal Value
Temperature (°C)60-12090
Catalyst (mol%)1-53
Reaction time (h)12-2418

Q. How can AI-driven simulations enhance the prediction of reaction mechanisms for pyrimidoazepine derivatives?

Methodological Answer:

  • Quantum mechanical modeling : Use DFT (Density Functional Theory) to map energy barriers for key steps like ring closure or methoxy group activation .
  • Machine learning (ML) : Train models on databases (e.g., Reaxys) to predict regioselectivity in nucleophilic substitutions .
  • Real-time adjustments : Integrate AI with process control systems to dynamically adjust parameters (e.g., flow rates in continuous reactors) .

Q. What strategies mitigate by-product formation during azepine ring closure?

Methodological Answer:

  • Temperature control : Maintain reaction temperatures below 100°C to prevent thermal decomposition, as observed in pyrimidoazepine by-product studies .
  • Catalyst screening : Test palladium or copper catalysts for selective cyclization, reducing dimerization side reactions .
  • In situ monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates and terminate reactions at optimal conversion .

Q. How should researchers approach discrepancies between computational predictions and experimental results?

Methodological Answer:

  • Parameter refinement : Adjust force fields in molecular dynamics simulations to better reflect solvent effects .
  • Error analysis : Quantify uncertainties in DFT calculations (e.g., ±5 kcal/mol for activation energies) and validate with kinetic studies .
  • Hybrid models : Combine AI predictions with empirical data to improve accuracy in reaction outcome forecasts .

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